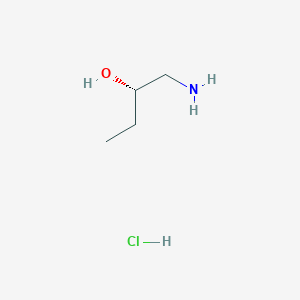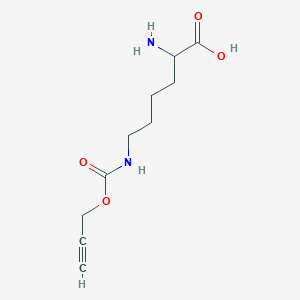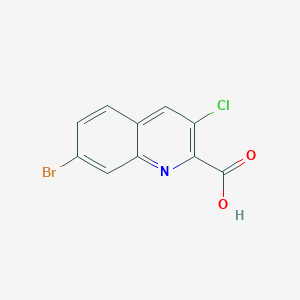![molecular formula C16H8F2N2O2 B13652276 (E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione CAS No. 362-19-6](/img/structure/B13652276.png)
(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the biindolinylidene family, characterized by the presence of two indole units connected through a double bond. The addition of fluorine atoms at specific positions enhances its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione typically involves the following steps:
Starting Materials: The synthesis begins with indole derivatives that are fluorinated at the 5-position.
Condensation Reaction: These fluorinated indole derivatives undergo a condensation reaction to form the biindolinylidene structure. This reaction is often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation: The intermediate product is then oxidized to form the final dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to diol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles for substitution reactions.
Major Products
Applications De Recherche Scientifique
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism by which (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and other biomolecules. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-[3,3’-Biindolinylidene]-2,2’-dione: Lacks the fluorine atoms, resulting in different reactivity and stability.
Indigo: A well-known dye with a similar biindolinylidene core but different functional groups.
Uniqueness
The presence of fluorine atoms in (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione distinguishes it from other similar compounds. These fluorine atoms enhance the compound’s chemical stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
362-19-6 |
|---|---|
Formule moléculaire |
C16H8F2N2O2 |
Poids moléculaire |
298.24 g/mol |
Nom IUPAC |
5-fluoro-2-(5-fluoro-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H8F2N2O2/c17-7-1-3-11-9(5-7)15(21)13(19-11)14-16(22)10-6-8(18)2-4-12(10)20-14/h1-6,19,21H |
Clé InChI |
OLJTYXXDLBGVGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
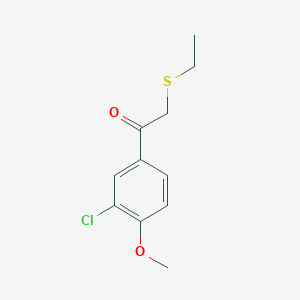

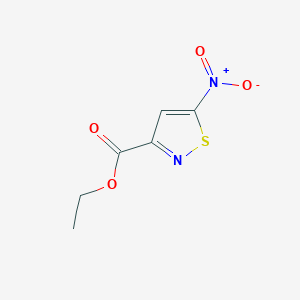
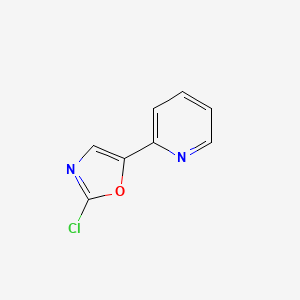
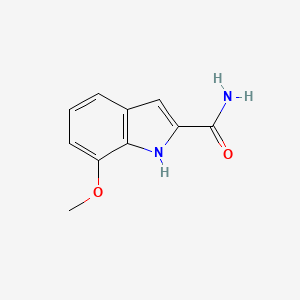
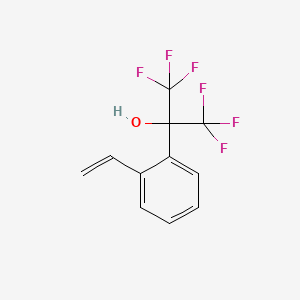
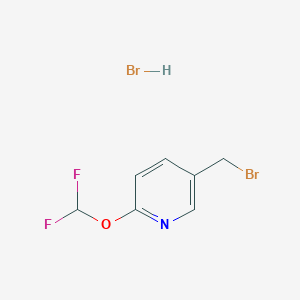
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
